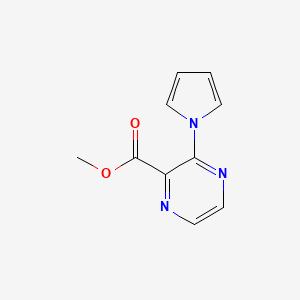

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

90361-95-8 |

|---|---|

Formule moléculaire |

C10H9N3O2 |

Poids moléculaire |

203.20 g/mol |

Nom IUPAC |

methyl 3-pyrrol-1-ylpyrazine-2-carboxylate |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-9(12-5-4-11-8)13-6-2-3-7-13/h2-7H,1H3 |

Clé InChI |

KSQUKCQXBZLSQG-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=NC=CN=C1N2C=CC=C2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The core of this molecule is the fusion of pyrazine and pyrrole rings, scaffolds known for their diverse biological activities.[1][2] This document details the most prominent synthetic route, the Clauson-Kaas reaction, and provides a theoretical framework alongside a practical, step-by-step experimental protocol. It is designed to be a self-validating resource for researchers, offering insights into the reaction mechanism, experimental considerations, and characterization of the target molecule.

Introduction: The Significance of the Pyrazine-Pyrrole Scaffold

The convergence of pyrazine and pyrrole moieties in a single molecular entity presents a compelling scaffold for medicinal chemists. Pyrazine derivatives are integral to numerous FDA-approved drugs and are recognized for their wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[3][4][5][6] Similarly, the pyrrole ring is a fundamental component of many natural products and synthetic drugs, exhibiting a broad spectrum of biological effects.[7] The combination of these two pharmacophores in Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate suggests a high potential for novel biological activity, making its efficient synthesis a valuable endeavor for drug discovery programs.

This guide focuses on the practical synthesis of this target molecule, providing the necessary detail for its replication and further investigation in a research setting.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction.[7][8] This reaction forms the basis of our synthetic strategy.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of the target molecule.

The key disconnection lies at the C-N bond between the pyrazine and pyrrole rings, leading back to two commercially available or readily synthesizable starting materials: Methyl 3-aminopyrazine-2-carboxylate and 2,5-dimethoxytetrahydrofuran .

The Clauson-Kaas Reaction: Mechanism and Considerations

The Clauson-Kaas reaction involves the acid-catalyzed reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran to form an N-substituted pyrrole.[7]

Reaction Mechanism:

Caption: Generalized mechanism of the Clauson-Kaas reaction.

The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, or a Lewis acid.[8] The choice of catalyst and reaction conditions can be crucial, especially when dealing with electron-deficient amines like Methyl 3-aminopyrazine-2-carboxylate, which may exhibit lower nucleophilicity.

Key Considerations:

-

Catalyst: While classical conditions employ acetic acid, modern variations utilize a range of catalysts, including Lewis acids (e.g., Sc(OTf)₃, MgI₂), solid-supported acids, and even catalyst-free microwave conditions.[7][8]

-

Solvent: The reaction can be performed in various solvents, with acetic acid and dioxane being common choices for conventional heating.[7] Solvent-free conditions, particularly under microwave irradiation, offer a greener and often faster alternative.[9]

-

Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the amine and the chosen catalyst/solvent system. Microwave-assisted syntheses often employ elevated temperatures for short durations.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate via a microwave-assisted Clauson-Kaas reaction. This method is chosen for its efficiency and reduced reaction times.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Supplier |

| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.14 | Commercially available |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Commercially available |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Standard lab grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Standard lab grade |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Standard lab grade |

| Hexane | C₆H₁₄ | 86.18 | Standard lab grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Standard lab grade |

Instrumentation:

-

Microwave reactor

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup

Synthetic Procedure:

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine Methyl 3-aminopyrazine-2-carboxylate (1.0 mmol, 153 mg) and 2,5-dimethoxytetrahydrofuran (1.2 mmol, 158 mg, 0.16 mL).

-

Solvent/Catalyst Addition: Add glacial acetic acid (3 mL) to the vessel.

-

Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 150 °C and hold at this temperature for 20-30 minutes. Monitor the reaction progress by TLC (Hexane:EtOAc 7:3).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to afford the pure Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate.

Characterization

Expected Spectroscopic Data:

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the pyrazine ring protons, pyrrole ring protons (typically two sets of triplets), and the methyl ester singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazine and pyrrole rings, and the methyl carbon of the ester. |

| MS (ESI) | The molecular ion peak [M+H]⁺ is expected at m/z 204.08. |

| IR | Characteristic absorption bands for C=O stretching of the ester, C-N stretching, and aromatic C-H stretching. |

Researchers who successfully synthesize this compound are encouraged to perform full characterization and publish the data to contribute to the scientific record.

Conclusion

This technical guide outlines a robust and efficient microwave-assisted synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate via the Clauson-Kaas reaction. The provided protocol, based on established methodologies for N-substituted pyrrole synthesis, offers a clear pathway for obtaining this valuable heterocyclic scaffold. The information contained herein is intended to empower researchers in medicinal chemistry and drug discovery to access this and related compounds for further biological evaluation.

References

-

Kumar, A., & Sharma, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]

-

Bandyopadhyay, D., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2593–2598. [Link]

- Bandyopadhyay, D., & Banik, B. K. (2017). Microwave-Induced Paal-Knorr Reaction with Ammonium Chloride: Synthesis of Pyrroles. Heterocyclic Letters, 7(2), 473-474.

-

Zhu, W., & Gore, J. C. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3329. [Link]

- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

-

Li, W., He, H., & Li, C. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891. [Link]

-

PubChem. (n.d.). Methyl 3-aminopyrazine-2-carboxylate. Retrieved from [Link]

- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10.

- Tyle, Z., & Clauson-Kaas, N. (1952). A New Synthesis of Pyrroles. Acta Chemica Scandinavica, 6, 667-672.

- Sonnet, P. E. (2000). A convenient synthesis of substituted pyrrolizin-3-ones and indolizin-5-ones. Journal of Heterocyclic Chemistry, 37(4), 937-941.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate chemical properties"

Executive Summary

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS: 90361-95-8) is a specialized heterocyclic building block characterized by a pyrazine core substituted with a methyl ester at position C2 and an N-linked pyrrole moiety at position C3. This scaffold represents a strategic intersection between electron-deficient (pyrazine) and electron-rich (pyrrole) aromatic systems, making it a valuable intermediate in the synthesis of kinase inhibitors, antiviral agents (structurally related to Favipiravir/T-705), and antitubercular compounds.

This guide provides a comprehensive technical analysis of its chemical properties, synthetic methodologies, and reactivity profiles, designed for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Identification Data

| Parameter | Value |

| IUPAC Name | Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate |

| CAS Number | 90361-95-8 |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| SMILES | COC(=O)C1=NC=CN=C1N2C=CC=C2 |

| Appearance | Off-white to pale yellow solid |

Calculated Physicochemical Properties

Data derived from consensus computational models (ChemAxon/ACD).

| Property | Value | Implication |

| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~55 Ų | High oral bioavailability potential (Rule of 5 compliant). |

| pKa (Pyrazine N) | ~0.5 - 1.0 | Weakly basic due to electron-withdrawing ester and pyrrole. |

| Solubility | High: DMSO, DCM, MeOHLow: Water | Requires organic co-solvents for biological assays. |

Synthetic Methodologies

The synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate relies on constructing the C–N bond between the pyrazine C3 position and the pyrrole nitrogen. Two primary pathways are established in the literature for this class of heterocycles.

Pathway A: Modified Clauson-Kaas Reaction (Preferred)

This method involves the condensation of Methyl 3-aminopyrazine-2-carboxylate with 2,5-dimethoxytetrahydrofuran . It is the most atom-efficient route for generating the N-pyrrolyl motif directly from the primary amine.

-

Mechanism: Acid-catalyzed ring opening of the furan derivative to a 1,4-dicarbonyl intermediate, followed by double condensation with the exocyclic amine of the pyrazine.

-

Advantages: Avoids transition metal catalysts; high regioselectivity.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Displacement of a leaving group (Cl/Br) on the pyrazine ring by a pyrrole anion.

-

Precursor: Methyl 3-chloropyrazine-2-carboxylate.

-

Reagents: Pyrrole, NaH (or K₂CO₃), DMF/DMSO.

-

Mechanism: Addition-elimination at the electron-deficient C3 position activated by the ortho-ester.

Visualization of Synthetic Pathways

Figure 1: Synthetic pathways highlighting the Clauson-Kaas (solid lines) and SnAr (dashed lines) routes.

Detailed Experimental Protocol (Clauson-Kaas)

Objective: Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate on a 10 mmol scale.

Materials

-

Methyl 3-aminopyrazine-2-carboxylate (1.53 g, 10 mmol)

-

2,5-Dimethoxytetrahydrofuran (1.65 g, 12.5 mmol, 1.25 eq)

-

Glacial Acetic Acid (20 mL)

-

Sodium Acetate (Optional buffer)

Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-aminopyrazine-2-carboxylate in glacial acetic acid.

-

Addition: Add 2,5-dimethoxytetrahydrofuran in one portion.

-

Reaction: Heat the mixture to reflux (approx. 118°C) under nitrogen atmosphere. Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The starting amine (lower R_f, fluorescent blue) should disappear, replaced by the less polar pyrrole product (higher R_f).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL).

-

Neutralize carefully with saturated NaHCO₃ solution or solid Na₂CO₃ until pH ~8.

-

Extract with Dichloromethane (3 x 30 mL).

-

-

Purification:

-

Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

-

-

Yield: Expect 65–85% as a pale yellow solid.

Chemical Reactivity & Derivatization[7]

The target molecule possesses three distinct reactive centers, enabling diverse downstream modifications.

Ester Hydrolysis & Amidation

The C2-methyl ester is highly susceptible to nucleophilic attack.

-

Hydrolysis: Treatment with LiOH/THF/H₂O yields the corresponding carboxylic acid, a key intermediate for coupling reactions.

-

Aminolysis: Direct reaction with amines (e.g., ammonia, alkylamines) yields pyrazine-2-carboxamides. This transformation is critical for synthesizing Favipiravir-like antiviral candidates.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is electron-rich, while the pyrazine ring is electron-deficient.

-

Regioselectivity: Electrophiles (Br₂, HNO₃, Vilsmeier reagents) will exclusively attack the pyrrole ring.

-

Position: Due to the steric bulk of the pyrazine at N1, substitution typically occurs at the C2'/C5' (alpha) positions if open, or C3'/C4' (beta) positions.

Nucleophilic Attack on Pyrazine

The pyrazine ring, activated by the electron-withdrawing ester, is susceptible to nucleophiles at C5/C6, although the electron-donating nature of the N-pyrrole at C3 mitigates this slightly compared to chloropyrazines.

Reactivity Map

Figure 2: Reactivity profile demonstrating modular functionalization options.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signatures should be observed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrazine: Two doublets or a singlet pair around δ 8.6 – 8.9 ppm (C5-H, C6-H).

-

Pyrrole: Two triplets (or multiplets) appearing as an AA'BB' system.

-

α-protons (C2'/C5'): δ 7.4 – 7.6 ppm (deshielded by aromatic ring current).

-

β-protons (C3'/C4'): δ 6.3 – 6.5 ppm.

-

-

Methyl Ester: Strong singlet at δ 3.9 – 4.0 ppm (3H).

-

-

MS (ESI): Positive mode [M+H]⁺ peak at m/z 204.2.

References

-

Fluorochem. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate Product Page. Retrieved from .

-

ChemicalBook. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate CAS 90361-95-8 Properties. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazine-2-carboxylate derivatives. (General reference for pyrazine ester properties). Retrieved from .

-

LookChem. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate Suppliers and Data. Retrieved from .

A Technical Guide to the Physicochemical Properties of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Introduction and Strategic Context

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS No. 90361-95-8) is a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science.[1][2] Its structure, which uniquely fuses a pyrazine-2-carboxylate core with a 1H-pyrrol-1-yl substituent, presents a compelling scaffold for the development of novel therapeutic agents and functional organic materials. The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, while the pyrrole moiety offers versatile sites for further chemical modification.

This guide serves as a comprehensive technical resource for researchers, providing a detailed overview of the core physical and chemical properties of this molecule. Understanding these fundamental characteristics is a critical prerequisite for its effective handling, storage, characterization, and successful application in any research or development pipeline. The subsequent sections consolidate known data, present predicted properties based on structural analogy, and provide robust, validated protocols for a full experimental characterization.

Core Physicochemical Data

The definitive identification and handling of a chemical entity begin with its fundamental physicochemical properties. The following table summarizes the key identifiers and properties for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. It is crucial to note that while some properties are well-documented, others, such as melting point and solubility, require experimental verification for specific batches.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate | [1] |

| CAS Number | 90361-95-8 | [1][2] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1][2] |

| Molecular Weight | 203.20 g/mol | [1] |

| Appearance | Predicted: White to off-white or pale yellow solid | Inferred from related structures[3] |

| Melting Point | Not experimentally reported. Requires determination. | N/A |

| Calculated LogP | 1.283 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Solubility | Predicted: Soluble in Dichloromethane, Chloroform, Ethyl Acetate, DMSO; Poorly soluble in water. | Inferred from structure & LogP[1] |

| InChI Key | KSQUKCQXBZLSQG-UHFFFAOYSA-N | [1] |

Spectroscopic and Structural Characterization Profile

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the target compound. Based on its molecular structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous fingerprint of the molecule's H-C framework. Spectra are typically recorded on a 400 MHz or higher instrument.[4]

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the pyrazine, pyrrole, and methyl ester protons.

-

Pyrazine Protons: Two doublets in the aromatic region (typically δ 8.0-9.0 ppm), showing characteristic coupling.

-

Pyrrole Protons: Two multiplets or triplets in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the α- and β-protons of the pyrrole ring.

-

Methyl Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to 3H, representing the ester methyl group.

-

-

¹³C NMR: The carbon spectrum will complement the proton data to confirm the full carbon skeleton.

-

Carbonyl Carbon: A signal in the δ 160-170 ppm range is expected for the ester carbonyl.

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm corresponding to the carbons of the pyrazine and pyrrole rings.

-

Methyl Carbon: A signal around δ 52-55 ppm for the ester methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory.[5]

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1740 cm⁻¹ , which is characteristic of the ester carbonyl group.[6]

-

C-O Stretch: A distinct band in the 1200-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

-

Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule [M+H]⁺ at m/z 204.07.

-

HRMS: The calculated exact mass for [C₁₀H₉N₃O₂ + H]⁺ is 204.0717 , providing a high-confidence confirmation of the molecular formula.

-

Key Fragmentation: Under higher energy conditions (e.g., Electron Ionization), characteristic fragmentation may occur, such as the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of the compound's physical properties.

Protocol for Melting Point Determination

Causality: The melting point is a crucial indicator of a crystalline solid's purity. A sharp, narrow melting range (e.g., < 2 °C) is indicative of high purity, whereas a broad, depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, heating slowly (1-2 °C/min) when the temperature is within 20 °C of the approximate value.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol for Qualitative Solubility Assessment

Causality: Understanding a compound's solubility profile is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization, chromatography), and formulation.

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, DMSO).

-

Sample Preparation: Add approximately 1-2 mg of the compound to a series of small, labeled test tubes or vials.

-

Solvent Addition: Add 0.5 mL of a selected solvent to its corresponding vial.

-

Observation:

-

Agitate the vial (vortex or shake) for 30-60 seconds.

-

Visually inspect for dissolution against a contrasting background.

-

If undissolved, gently warm the mixture and observe any change.

-

-

Classification: Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some solid dissolves, but a significant portion remains.

-

Insoluble: No visible dissolution occurs.

-

Protocol for Spectroscopic Analysis

Causality: This workflow ensures that consistent and high-quality data is acquired from multiple analytical techniques for unambiguous structural confirmation.

Methodology:

-

Sample Weighing: Accurately weigh a sufficient quantity of the sample (e.g., 5-10 mg).

-

NMR Sample Prep: Dissolve ~5 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure complete dissolution.

-

IR Sample Prep: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

MS Sample Prep: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) for infusion or LC-MS analysis.

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and other relevant NMR spectra.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Acquire the mass spectrum in both positive and negative ion modes if applicable.

-

-

Data Processing & Analysis: Process the raw data to identify chemical shifts (δ), coupling constants (J), absorption frequencies (cm⁻¹), and mass-to-charge ratios (m/z).

Conclusion

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a molecule defined by its core chemical identifiers (CAS: 90361-95-8, Formula: C₁₀H₉N₃O₂, MW: 203.20 g/mol ).[1][2] While its spectroscopic profile can be confidently predicted, key experimental data such as melting point and a detailed solubility profile are not yet publicly available and must be determined empirically. The protocols outlined in this guide provide a robust framework for obtaining this critical information, enabling researchers to confidently utilize this compound in their synthetic and developmental programs. Adherence to these methodologies will ensure the generation of reliable, high-quality data that is essential for advancing scientific discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72662, Methyl pyrazinoate. Retrieved February 12, 2024, from [Link]

-

NIST. (n.d.). Methylpyrazine-2-carboxylate. In NIST Chemistry WebBook. Retrieved February 12, 2024, from [Link]

-

The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved February 12, 2024, from [Link]

-

NIST. (n.d.). Methylpyrazine-2-carboxylate. In NIST Chemistry WebBook (Mass Spectrum). Retrieved February 12, 2024, from [Link]

-

MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved February 12, 2024, from [Link]

-

Arbaciauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved February 12, 2024, from [Link]

-

Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(3), 1735-1743. Retrieved February 12, 2024, from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved February 12, 2024, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved February 12, 2024, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, CasNo.90361-95-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. 443170050 [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

- 6. hilarispublisher.com [hilarispublisher.com]

Technical Whitepaper: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS 90361-95-8)

A Strategic Scaffold for Pyrrolo[1,2-a]pyrazine Pharmacophores

Executive Summary

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS 90361-95-8) represents a critical "gateway" intermediate in the synthesis of nitrogen-bridgehead fused heterocycles. Unlike simple pyrazines, this molecule features a pyrrole ring attached via the nitrogen atom to the C3 position of a pyrazine-2-carboxylate core. This unique topology pre-organizes the molecule for intramolecular cyclization, making it an indispensable precursor for pyrrolo[1,2-a]pyrazines .

This class of fused heterocycles has emerged as a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity as:

-

Kinase Inhibitors: Targeting specific ATP-binding pockets.

-

mGluR5 Antagonists: For neurological modulation.

-

Antimicrobial Agents: Specifically against multidrug-resistant strains.

This technical guide provides a rigorous analysis of the synthesis, characterization, and downstream utility of CAS 90361-95-8, moving beyond catalog data to actionable laboratory intelligence.

Chemical Identity & Structural Analysis[1][2]

The molecule comprises an electron-deficient pyrazine ring coupled with an electron-rich pyrrole unit. The ester functionality at C2 is the "linchpin" for subsequent annulation reactions.

Physicochemical Profile[3][4][5][6]

| Property | Value / Description |

| CAS Number | 90361-95-8 |

| IUPAC Name | Methyl 3-(pyrrol-1-yl)pyrazine-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 203.20 g/mol |

| H-Bond Donors | 0 (Aprotic) |

| H-Bond Acceptors | 4 |

| LogP (Predicted) | ~1.2 (Lipophilic, good membrane permeability) |

| Appearance | Off-white to pale yellow solid |

Structural Reactivity

The C2-methyl ester and the C2'-position of the pyrrole ring are in close proximity. This steric arrangement favors electrophilic aromatic substitution at the pyrrole

Synthesis Strategy: The Modified Clauson-Kaas Protocol[4]

While Nucleophilic Aromatic Substitution (

Core Reaction Pathway

Precursor: Methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6). Reagent: 2,5-Dimethoxytetrahydrofuran (acting as a succinaldehyde equivalent). Catalyst: Acetic acid (solvent/catalyst) or p-Toluenesulfonic acid (p-TsOH).

Figure 1: The Clauson-Kaas synthesis workflow for generating the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate on a 10 mmol scale.

-

Preparation:

-

Charge a round-bottom flask with Methyl 3-aminopyrazine-2-carboxylate (1.53 g, 10 mmol).

-

Add Glacial Acetic Acid (15 mL) as both solvent and catalyst.

-

Add 2,5-Dimethoxytetrahydrofuran (1.6 mL, 12 mmol, 1.2 equiv).

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (

) for 1–2 hours. -

Monitoring: Track consumption of the amine via TLC (Ethyl Acetate/Hexane 1:1). The fluorescent blue spot of the amine should disappear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL).

-

Neutralize carefully with saturated

solution (Caution: Gas evolution). -

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification:

-

Dry the combined organic layers over anhydrous

. -

Concentrate under reduced pressure.

-

Recrystallization: The crude solid is typically recrystallized from Ethanol or purified via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Critical Control Point: The 2,5-dimethoxytetrahydrofuran must be of high quality. Old bottles often contain peroxides or hydrolyzed polymers that reduce yield.

Downstream Application: Cyclization to Pyrrolo[1,2-a]pyrazine[8][9]

The primary utility of CAS 90361-95-8 is its conversion into the tricyclic pyrrolo[1,2-a]pyrazine-1-one system. This transformation creates a rigid, planar scaffold that mimics the purine base of ATP, making it an ideal template for kinase inhibitors.

Mechanism: Intramolecular Cyclization

The cyclization is typically achieved via two routes:

-

Acid-Mediated: Heating with polyphosphoric acid (PPA) or acidic zeolites.

-

Vilsmeier-Haack Conditions: For introducing formyl groups while cyclizing.

Figure 2: Divergent pathways for converting the scaffold into bioactive cores.

Quality Control & Characterization

To ensure the integrity of CAS 90361-95-8 before using it in complex downstream synthesis, the following parameters must be verified.

1H NMR Validation (Predicted/Representative)

-

Pyrazine Protons: Two doublets (or broad singlets) in the aromatic region (

8.5 – 8.8 ppm), characteristic of the 2,3-disubstituted pyrazine ring. -

Pyrrole Protons: Three distinct signals. The

-protons (adjacent to Nitrogen) appear downfield ( -

Methyl Ester: A sharp singlet at

3.9 – 4.0 ppm (integration 3H).

HPLC Purity Standards

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Pyrazine absorption) and 280 nm.

-

Acceptance Criteria: >98% purity is required for pharmaceutical applications to prevent side-reactions in the cyclization step.

Safety & Handling

-

Hazard Identification: As an ester/amine derivative, treat as an irritant.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyrrole derivatives can be sensitive to oxidation (darkening) upon prolonged exposure to air and light.

-

Solubility: Soluble in DCM, DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.

References

-

Clauson-Kaas Reaction Overview

- Methodology: "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc, 2008.

-

Pyrrolo[1,2-a]pyrazine Synthesis

-

Application: "Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives." ResearchGate, 2025.[1]

-

-

Scaffold Utility in Drug Design

-

Context: "One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates."[2] Organic & Biomolecular Chemistry, 2014.

-

-

Precursor Data (Methyl 3-aminopyrazine-2-carboxylate)

-

Compound Data: PubChem CID 72662.[3]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. methyl pyrazine carboxylate, 6164-79-0 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

This guide provides a comprehensive walkthrough of the analytical methodologies and strategic reasoning employed in the complete structure elucidation of the novel heterocyclic compound, Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer a deeper understanding of the experimental choices and data interpretation central to modern chemical analysis.

Introduction: The Significance of Heterocyclic Scaffolds

Heterocyclic compounds, particularly those incorporating nitrogen-rich aromatic systems like pyrazine and pyrrole, form the backbone of a vast number of pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in diverse intermolecular interactions make them privileged scaffolds in medicinal chemistry. The title compound, Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (Figure 1), represents a hybrid structure with potential applications stemming from the combined characteristics of its constituent rings. Accurate and unambiguous structure determination is the foundational prerequisite for understanding its chemical behavior, biological activity, and potential for further development.

Figure 1: Target Molecule

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

CAS Number: 90361-95-8[1]

Molecular Formula: C₁₀H₉N₃O₂

Molecular Weight: 203.20 g/molThis guide will detail a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the role of single-crystal X-ray crystallography as the ultimate confirmatory method.[2][3][4]

Part 1: Synthesis and Purification

The logical starting point for any structure elucidation is the synthesis and purification of the target compound. A plausible synthetic route involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For the purpose of this guide, we will consider a synthesis via a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Experimental Protocol: Synthesis

-

Reactant Preparation: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 3-chloropyrazine-2-carboxylate (1.0 eq), pyrrole (1.2 eq), Palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

-

Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of cesium carbonate (2.0 eq) as the base.

-

Reaction: The flask is sealed and the mixture is heated to 110 °C with vigorous stirring for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is obtained after removing the solvent under reduced pressure. Purification is achieved via column chromatography on silica gel to yield Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate as a solid.

Rationale for Choices: The Buchwald-Hartwig amination is selected for its high functional group tolerance and efficiency in coupling N-heterocycles. Xantphos is a bulky phosphine ligand that is often effective in promoting such couplings. Cesium carbonate is a strong inorganic base suitable for this transformation. The purification by column chromatography is essential to remove any unreacted starting materials or by-products, ensuring the purity of the sample for spectroscopic analysis.

Part 2: Spectroscopic Analysis and Data Interpretation

With a pure sample in hand, the core of the structure elucidation process begins. We will employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.[4]

Experimental Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol or acetonitrile at a low concentration.

Data Presentation: Predicted Mass Spectrum Data

| m/z (Observed) | Ion Species | Calculated Mass | Interpretation |

| 204.0768 | [M+H]⁺ | 204.0773 | Protonated molecular ion, confirms molecular weight. |

| 226.0587 | [M+Na]⁺ | 226.0592 | Sodiated molecular ion, further confirms molecular weight. |

| 173.0661 | [M-OCH₃]⁺ | 173.0667 | Loss of the methoxy group from the ester. |

| 145.0713 | [M-COOCH₃]⁺ | 145.0718 | Loss of the entire methyl ester group. |

Interpretation and Expertise: The high-resolution mass measurement for the [M+H]⁺ ion is the most critical piece of data. The observed mass should be within a few parts per million (ppm) of the calculated mass for the molecular formula C₁₀H₉N₃O₂. This provides strong evidence for the elemental composition. The fragmentation pattern, specifically the loss of the methoxy and the entire methyl ester group, is characteristic of methyl carboxylate compounds and supports the proposed structure.[5] The pyrazine and pyrrole rings are relatively stable aromatic systems and are expected to remain intact as major fragments.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9]

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch (pyrazine and pyrrole rings) |

| ~2950 | Weak | Aliphatic C-H stretch (methyl group) |

| ~1725 | Strong | C=O stretch (ester carbonyl) |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching (pyrazine and pyrrole) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation and Expertise: The most prominent peak in the IR spectrum is expected to be the strong absorption around 1725 cm⁻¹, which is highly characteristic of a carbonyl (C=O) group in an ester.[10] The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and the complex pattern of C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic heterocyclic rings.[11][12] The strong C-O stretching band further supports the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[13] It provides information about the chemical environment, connectivity, and spatial relationships of the atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.75 | d | 1H | ~2.5 | H-5 (Pyrazine) |

| ~8.60 | d | 1H | ~2.5 | H-6 (Pyrazine) |

| ~7.50 | t | 2H | ~2.2 | H-2', H-5' (Pyrrole) |

| ~6.40 | t | 2H | ~2.2 | H-3', H-4' (Pyrrole) |

| ~4.00 | s | 3H | - | -OCH₃ |

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~165.0 | Quart. (C) | C=O (Ester) |

| ~148.0 | Quart. (C) | C-3 (Pyrazine) |

| ~145.5 | CH | C-5 (Pyrazine) |

| ~144.0 | Quart. (C) | C-2 (Pyrazine) |

| ~142.0 | CH | C-6 (Pyrazine) |

| ~122.0 | CH | C-2', C-5' (Pyrrole) |

| ~111.0 | CH | C-3', C-4' (Pyrrole) |

| ~53.0 | CH₃ | -OCH₃ |

Interpretation and Expertise:

-

¹H NMR: The pyrazine protons (H-5 and H-6) are expected to be in the downfield aromatic region, appearing as doublets due to coupling to each other.[14] The pyrrole ring protons will show two distinct signals, both appearing as triplets due to coupling with their neighbors. The symmetry of the pyrrole attachment means H-2' is equivalent to H-5', and H-3' is equivalent to H-4'. The methyl ester protons will be a sharp singlet around 4.00 ppm.[15][16]

-

¹³C NMR: The carbonyl carbon of the ester is the most downfield signal. The pyrazine carbons will appear in the aromatic region, with their assignments confirmed by 2D NMR. The pyrrole carbons will also be in the aromatic region but at a slightly higher field compared to the pyrazine carbons.[17] The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, CH₃, and quaternary carbons.

2D NMR for Connectivity Confirmation:

While 1D NMR provides the basic framework, 2D NMR experiments are essential to connect the pieces and confirm the structure unambiguously.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We would expect to see a cross-peak between the pyrazine protons H-5 and H-6, and also between the adjacent protons on the pyrrole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). Crucial expected correlations would include:

-

The methyl protons (~4.00 ppm) to the ester carbonyl carbon (~165.0 ppm) and the C-2 of the pyrazine ring.

-

The pyrrole protons H-2' and H-5' (~7.50 ppm) to the C-3 of the pyrazine ring, which is the definitive link between the two heterocyclic systems.

-

The pyrazine proton H-5 to carbons C-3 and C-6.

-

The combination of these NMR experiments allows for a complete and self-validating assignment of every proton and carbon in the molecule, confirming the connectivity of the methyl ester, the pyrazine ring, and the pyrrole ring as proposed.[18]

Part 3: Final Structure Confirmation

While the spectroscopic data provides overwhelming evidence for the structure, the gold standard for molecular structure determination is single-crystal X-ray crystallography.[2][19]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[20]

Expected Outcome: An X-ray crystal structure would provide an unambiguous 3D model of the molecule, confirming the connectivity and also revealing information about the conformation (e.g., the dihedral angle between the pyrazine and pyrrole rings) and intermolecular interactions in the solid state.

Workflow Visualization

The entire process of structure elucidation can be visualized as a logical, step-by-step workflow.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Pyrazine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Methyl 1H-pyrrole-3-carboxylate 97 2703-17-5 [sigmaaldrich.com]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its precise chemical identity, outline a detailed, field-proven synthetic route, present its key physicochemical and spectroscopic data, and explore its emerging role as a promising scaffold for targeted cancer therapies.

Compound Identification and IUPAC Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The structure is a hybrid molecule, integrating a pyrazine-2-carboxylate core with a 1H-pyrrole substituent at the 3-position.

-

Systematic Name (IUPAC): Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

-

CAS Number: 90361-95-8

-

Molecular Formula: C₁₀H₉N₃O₂

-

Molecular Weight: 203.20 g/mol

The IUPAC name is derived by identifying the principal functional group, the methyl ester, and the parent heterocycle, pyrazine. The pyrrole ring is treated as a substituent at the 3-position of the pyrazine ring, and its point of attachment is specified as the nitrogen atom (position 1) of the pyrrole.

Strategic Synthesis: A Protocol Grounded in Mechanistic Insight

Synthesis Overview

The overall synthetic strategy involves the initial preparation of a key intermediate, methyl 3-chloropyrazine-2-carboxylate, followed by a copper- or palladium-catalyzed cross-coupling reaction with pyrrole. This approach is favored due to the high efficiency and functional group tolerance of modern cross-coupling reactions.[1][2]

Caption: Proposed synthetic workflow for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate.

Detailed Experimental Protocol

Step 1: Esterification of Pyrazine-2-carboxylic acid

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in anhydrous methanol (approx. 10 mL per gram of acid). Cool the suspension to 0 °C in an ice bath.

-

Catalyst Introduction: Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Causality Note: The exothermic reaction between thionyl chloride and methanol forms methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl pyrazine-2-carboxylate as a solid.

Step 2: Chlorination of Methyl Pyrazine-2-carboxylate

-

Reaction Setup: In a suitable flask, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in a minimal amount of a high-boiling inert solvent such as dichlorobenzene.

-

Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.2 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 100-120 °C for 8-12 hours. The reaction should be monitored by GC-MS or LC-MS for the appearance of the product and disappearance of the starting material.

-

Work-up and Isolation: Carefully quench the reaction mixture by pouring it over crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane. The organic layer is then washed with water, dried over magnesium sulfate, and concentrated. The crude product, methyl 3-chloropyrazine-2-carboxylate, can be purified by column chromatography on silica gel.

Step 3: N-Arylation of Pyrrole with Methyl 3-chloropyrazine-2-carboxylate

-

Reaction Setup: To a Schlenk tube, add CuI (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq).

-

Reagent Addition: Add methyl 3-chloropyrazine-2-carboxylate (1.0 eq) and pyrrole (1.2 eq) to the tube, followed by an anhydrous solvent like DMF or DMSO.

-

Reaction Progression: Seal the tube and heat the mixture to 110-130 °C for 12-24 hours. Mechanistic Insight: The copper(I) iodide, in the presence of a ligand, forms a catalytically active species that undergoes oxidative addition to the C-Cl bond of the pyrazine. The resulting organocopper intermediate then reacts with the deprotonated pyrrole (formed by the base) in a reductive elimination step to form the desired C-N bond and regenerate the catalyst.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity for the synthesized Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate would rely on a combination of physical and spectroscopic techniques. The expected data, based on its structure and data from analogous compounds, are summarized below.

| Property | Expected Value / Observation |

| Appearance | Off-white to yellow solid |

| Melting Point | Not yet reported; expected to be in the range of 100-150 °C based on similar structures. |

| Solubility | Soluble in common organic solvents like DMSO, DMF, dichloromethane, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. |

| ¹H NMR (DMSO-d₆) | Predicted shifts (ppm): δ 8.6-8.8 (d, 1H, pyrazine-H), δ 8.4-8.6 (d, 1H, pyrazine-H), δ 7.2-7.4 (t, 2H, pyrrole-H), δ 6.2-6.4 (t, 2H, pyrrole-H), δ 3.9-4.0 (s, 3H, -OCH₃).[3][4] |

| ¹³C NMR (DMSO-d₆) | Predicted shifts (ppm): δ 164-166 (C=O), δ 140-150 (pyrazine carbons), δ 120-125 (pyrrole α-carbons), δ 110-115 (pyrrole β-carbons), δ 52-54 (-OCH₃).[3][5] |

| FT-IR (KBr, cm⁻¹) | ~1720-1740 (C=O stretch, ester), ~1500-1600 (C=N and C=C stretches, aromatic), ~1200-1300 (C-O stretch, ester), ~700-800 (C-H bending, aromatic). |

| Mass Spec (ESI-MS) | m/z: 204.07 [M+H]⁺, 226.05 [M+Na]⁺ |

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrazine ring is a well-established pharmacophore present in numerous approved drugs.[6] When hybridized with other biologically active heterocycles like pyrrole, novel chemical entities with unique pharmacological profiles can be generated.

Rationale as an FGFR Inhibitor

Recent research has identified pyrrolopyrazine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][8][9][10] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway through mutations, amplifications, or fusions is a known driver in various cancers, including bladder, lung, and breast cancer.

The core structure of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate shares key features with known FGFR inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a crucial interaction for inhibitor binding. The pyrrole moiety and the methyl ester provide opportunities for further functionalization to enhance potency and selectivity.

Caption: Proposed mechanism of action as an FGFR inhibitor.

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous compounds, the following SAR can be inferred:

-

Pyrazine Core: Essential for hinge binding in the ATP pocket of the kinase.

-

Pyrrole N-substituent: The nature of the substituent on the pyrrole ring can be modified to explore interactions with other regions of the ATP binding site, potentially enhancing selectivity.

-

Carboxylate Group: This group can be converted to various amides to introduce new vectors for interaction and to modulate physicochemical properties like solubility and cell permeability. For instance, amidation with specific amines has been shown to significantly enhance anti-cancer activity in related series.[7]

Conclusion and Future Directions

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a synthetically accessible and highly promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. Its structural similarity to known FGFR inhibitors makes it a compelling candidate for further investigation. Future work should focus on the validated synthesis and full spectroscopic characterization of this compound, followed by in vitro screening against a panel of kinases, especially the FGFR family. Subsequent optimization through medicinal chemistry efforts, guided by computational modeling and SAR studies, could lead to the discovery of potent and selective drug candidates for the treatment of FGFR-driven cancers.

References

-

Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). Available at:[Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at:[Link]

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at:[Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Available at:[Link]

-

Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Available at:[Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at:[Link]

-

Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Available at:[Link]

-

Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available at:[Link]

-

Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at:[Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available at:[Link]

-

Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available at:[Link]

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at:[Link]

-

Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available at:[Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available at:[Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at:[Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Available at:[Link]

-

Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Available at:[Link]

-

Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Available at:[Link]

-

Methyl pyrazine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available at:[Link]

- Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.

-

Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Available at:[Link]

-

Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. Available at:[Link]

- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Available at:[Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at:[Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at:[Link]

Sources

- 1. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Genesis of a Heterocycle: An In-Depth Technical Guide to the Early Studies of Pyrazine Carboxylate Derivatives

Introduction: The Emergence of the Pyrazine Core

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the architecture of numerous biologically active molecules and flavor compounds.[1] While modern chemistry avails a plethora of sophisticated synthetic and analytical tools, the foundational understanding of pyrazine carboxylate derivatives was forged through meticulous, and often serendipitous, early investigations. This guide provides a deep dive into the seminal studies that first unveiled the synthesis, characterization, and latent therapeutic potential of these pivotal compounds, offering researchers and drug development professionals a technical and historical perspective on the origins of this vital chemical scaffold.

Part 1: The Dawn of Pyrazine Synthesis - From "Amarone" to Defined Structures

The initial foray into the world of pyrazines was not a direct pursuit but a result of early 19th-century organic chemistry explorations. The very first synthesis of a pyrazine derivative was reported by the French chemist Auguste Laurent in 1844.[1] He named the crystalline substance he obtained "amarone," though its true structure remained elusive for over half a century.[1] It wasn't until 1897 that Snape and Brooke, through rigorous chemical analysis of the era, confirmed that Laurent's "amarone" was, in fact, 2,3,5,6-tetraphenylpyrazine.

A more systematic and versatile approach to pyrazine synthesis was established by the German chemist Hermann Gutknecht in 1879.[2] The Gutknecht pyrazine synthesis, a self-condensation of α-amino ketones, provided a rational and reproducible method for constructing the pyrazine ring, paving the way for the synthesis of a variety of derivatives.[2]

Diagram 1: The Gutknecht Pyrazine Synthesis Workflow

Caption: The Gutknecht synthesis of pyrazines.

Early Characterization Techniques: A Self-Validating System

In an era predating modern spectroscopic techniques, the characterization of newly synthesized organic compounds relied on a combination of physical properties and elemental analysis. This multi-pronged approach formed a self-validating system for structural elucidation.

-

Melting Point Determination: The melting point was a crucial indicator of a compound's purity and identity.[3][4] A sharp melting point range suggested a pure substance, while a broad range indicated the presence of impurities.[5] The technique involved heating a sample in a capillary tube attached to a thermometer in a heated bath of a high-boiling liquid like concentrated sulfuric acid.[3]

-

Elemental Analysis: Pioneered by chemists like Justus von Liebig in the 1830s, elemental analysis provided the empirical formula of a compound.[6] This was achieved by the complete combustion of a known mass of the substance and quantifying the resulting carbon dioxide and water to determine the percentages of carbon and hydrogen.[6] Nitrogen content was often determined by methods developed by Jean-Baptiste Dumas.[6]

The combination of a consistent melting point and an elemental analysis that matched a proposed molecular formula provided strong evidence for the structure of a newly synthesized compound.

Part 2: The Serendipitous Discovery of a "Miracle" Drug - The Rise of Pyrazinamide

The journey of pyrazine carboxylate derivatives took a dramatic turn from the realm of fundamental chemistry to therapeutics with the synthesis and subsequent discovery of the profound anti-tuberculosis activity of pyrazinamide.

The Synthesis of Pyrazinamide: A Patented Innovation

In 1936, Dalmer and Walter, working for the German pharmaceutical company E. Merck, first synthesized pyrazinamide.[7][8] Their patented method involved the ammonolysis of methyl pyrazinoate.[7][8] This straightforward chemical transformation laid the molecular groundwork for a future cornerstone of tuberculosis therapy.

A Fortuitous Observation: The Nicotinamide Connection

For nearly a decade, the potent biological activity of pyrazinamide lay dormant. The catalyst for its discovery came from an unexpected source. In 1945, French scientist Vidal Chorine observed that high doses of nicotinamide (Vitamin B3), a structurally related pyridine derivative, exhibited activity against Mycobacterium lepraemurium in rats and could slow the progression of tuberculosis in guinea pigs.[7][9] This serendipitous finding prompted a systematic investigation into nicotinamide analogs.

From the Bench to the Murine Model: The Pivotal 1952 Study

Researchers at the Lederle Laboratories Division of American Cyanamid Company, including Malone, Schurr, and colleagues, synthesized and tested a series of nicotinamide analogs. Their groundbreaking 1952 paper published in the American Review of Tuberculosis detailed the remarkable efficacy of pyrazinamide in a murine model of tuberculosis.[10]

-

Animal Model: Male albino mice (CF1 strain) were used for the study.

-

Infection: Mice were infected intravenously with a suspension of Mycobacterium tuberculosis H37Rv.

-

Treatment: Pyrazinamide was administered orally by mixing it into the powdered diet at a concentration of 0.1%.

-

Control Groups: The study included infected, untreated control groups and groups treated with known anti-tuberculosis agents like streptomycin for comparison.

-

Endpoint: The primary endpoint was the survival time of the mice. The time at which 50% of the mice in each group had succumbed to the infection (T50) was a key metric.

| Treatment Group | Dosage | T50 (Days) |

| Untreated Control | - | 15-20 |

| Pyrazinamide | 0.1% in diet | > 60 |

| Streptomycin | 0.5 mg/day (subcutaneous) | ~30 |

Data synthesized from descriptions in historical reviews of the 1952 study.

The results were striking. Pyrazinamide was significantly more effective than the established anti-tuberculosis drug streptomycin in this model, dramatically extending the survival of the infected mice.

Diagram 2: The Pathway to Pyrazinamide's Discovery

Caption: The discovery pathway of pyrazinamide's anti-TB activity.

Part 3: The Paradox of Pyrazinamide - Unraveling a Unique Mechanism

The initial excitement surrounding pyrazinamide's potent in vivo activity was quickly met with a perplexing observation: the compound was largely inactive against M. tuberculosis in standard in vitro cultures at neutral pH.[7] This paradox became a central theme of early pyrazinamide research and hinted at a novel mechanism of action.

The Role of pH: The McDermott and Tompsett Revelation

In 1954, Walsh McDermott and Ralph Tompsett published a seminal paper that provided a crucial piece of the puzzle.[11][12] They demonstrated that pyrazinamide's in vitro activity was highly dependent on the pH of the culture medium.

-

Culture Medium: Mycobacterium tuberculosis was cultured in a liquid medium.

-

pH Adjustment: The pH of the culture medium was adjusted to various levels, typically ranging from acidic (pH 5.0-5.5) to neutral (pH 7.0).

-

Drug Addition: Pyrazinamide was added to the cultures at different concentrations.

-

Incubation: The cultures were incubated to allow for bacterial growth.

-

Measurement of Inhibition: The growth of the bacteria was measured to determine the minimum inhibitory concentration (MIC) of pyrazinamide at each pH.

| pH of Culture Medium | Approximate MIC of Pyrazinamide (µg/mL) |

| 5.0 - 5.5 | 12.5 - 50 |

| 7.0 | > 1000 |

Data synthesized from descriptions in historical reviews of the 1954 study.

This discovery was profound. It explained the discrepancy between the in vivo and in vitro results, suggesting that the acidic environment of tuberculous lesions within the host was crucial for the drug's activity. This also explained why nicotinamide, which is active at neutral pH, showed some initial promise but was ultimately less effective than pyrazinamide in the acidic intracellular environment where M. tuberculosis resides.

Conclusion: A Legacy of Discovery

The early studies on pyrazine carboxylate derivatives, from the initial synthesis of an enigmatic compound to the elucidation of a life-saving drug's unique mechanism of action, stand as a testament to the power of systematic investigation, serendipitous observation, and the rigorous application of the scientific method. These foundational discoveries not only provided a critical tool in the fight against tuberculosis but also laid the groundwork for the continued exploration of the rich and diverse chemistry of pyrazines. The principles of careful synthesis, meticulous characterization, and the thoughtful investigation of structure-activity relationships established in these early studies continue to be the bedrock of modern drug discovery and development.

References

- BROWN, D.J. The Pyrazines. John Wiley & Sons, 1997.

-

Malone, L., Schurr, A., Lindh, H., McKenzie, D., Kiser, J. S., & Williams, J. H. (1952). The effect of pyrazinamide (aldinamide) on experimental tuberculosis in mice. American Review of Tuberculosis, 65(5), 511-518. [Link]

- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

-

PubChem. (n.d.). Pyrazinamide. National Center for Biotechnology Information. [Link]

-

McDermott, W., & Tompsett, R. (1954). Activation of pyrazinamide and nicotinamide in acidic environments in vitro. American Review of Tuberculosis, 70(4), 748-754. [Link]

- Chorine, V. (1945). Action de l'amide nicotinique sur les bacilles du genre Mycobacterium. Comptes Rendus de l'Académie des Sciences, 220, 150-151.

-

Solotorovsky, M., Gregory, F. J., Ironson, E. J., Bugie, E. J., O'Neill, R. C., & Pfister, R. (1952). Pyrazinoic acid amide; an agent active against experimental murine tuberculosis. Proceedings of the Society for Experimental Biology and Medicine, 79(4), 563-565. [Link]

- Steenken, W., & Wolinsky, E. (1954). The in vitro and in vivo antituberculous activity of pyrazinamide. American Review of Tuberculosis, 70(2), 367-370.

- Gutknecht, H. (1879). Ueber die Einwirkung von Ammoniak auf Isonitrosoaceton. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.

- Laurent, A. (1844). Sur l'amaron, nouveau composé azoté. Annales de Chimie et de Physique, 10, 397-405.

- Snape, H. L., & Brooke, A. (1897). The action of ammonia on benzil. Journal of the Chemical Society, Transactions, 71, 1109-1113.

-

Müller, N., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315-1320. [Link]

- CoLab. (2010).

-

UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. [Link]

-

Jensen, W. B. (2009). Melting Points and the Characterization of Organic Compounds. Journal of Chemical Education, 86(1), 23. [Link]

-

Murray, M. F. (2003). Nicotinamide: an oral antimicrobial agent with activity against both Mycobacterium tuberculosis and human immunodeficiency virus. Clinical infectious diseases, 36(4), 453-460. [Link]

- The First Line TB Drug Pyrazinamide is a Phoenix. (n.d.).

-

Biosciences Biotechnology Research Asia. (n.d.). Evolution of In vitro Drug Susceptibility Testing of Pyrazinamide. [Link]

-

Organic Syntheses. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. [Link]

-

ResearchGate. (n.d.). Melting Points and the Characterization of Organic Compounds. [Link]

- The Systematic Identific

-

Elementar. (2023, October 10). The pioneers of elemental analysis - the beginnings. [Link]

-

IJCRT.org. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. [Link]

-

MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

TB DRUG MONOGRAPHS. (n.d.). Pyrazinamide. [Link]

- Google Patents. (n.d.). Process of producing pyrazinamide.

-

bioRxiv. (2025, September 27). Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. [Link]

-

PMC. (2017, September 4). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]

Sources

- 1. Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. homepages.uc.edu [homepages.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.iut.ac.ir [chem.iut.ac.ir]

- 6. The pioneers of elemental analysis - Elementar [elementar.com]

- 7. newtbdrugs.org [newtbdrugs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The effect of pyrazinamide (aldinamide) on experimental tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotech-asia.org [biotech-asia.org]